molecular formula C19H13ClF6N4O2 B1667636 Asp-4058 hydrochloride CAS No. 952510-14-4

Asp-4058 hydrochloride

Cat. No. B1667636
CAS RN: 952510-14-4
M. Wt: 478.8 g/mol
InChI Key: KRUYZACYZSOZCV-FVGYRXGTSA-N
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Description

Asp-4058 hydrochloride is a next-generation, selective, and orally active agonist for Sphingosine 1-Phosphate receptors 1 and 5 (S1P1 and S1P5) . It has been used in trials studying the Food Effect of ASP4058 and Pharmacokinetics of ASP4058 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C19H12F6N4O2 . The molecular weight is 478.78 . The exact mass is 478.06 .


Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to light yellow color . It has a molecular weight of 478.78 and a chemical formula of C19H12F6N4O2 . The elemental analysis shows that it contains C (47.66%), H (2.74%), Cl (7.40%), F (23.81%), N (11.70%), and O (6.68%) .

Scientific Research Applications

Controlled Release Systems

Asp-4058 hydrochloride has been studied in the context of controlled release systems. For example, a study described a controlled drug release system based on chitosan salts for vancomycin hydrochloride delivery, where chitosan aspartate (CH-Asp) played a key role (Cerchiara et al., 2003).

Targeted Therapy in Cancer Treatment

In cancer research, an aptamer switch probe (ASP) linking a photosensitizer molecule to the surface of gold nanorods was used for targeted photothermal and photodynamic cancer therapy. This approach showed a remarkable improvement and synergistic therapeutic effect compared to conventional therapies (Wang et al., 2012).

Antibacterial Agents and Nanosensors

This compound has been utilized in developing new self-functional graphitic carbon dots (g-CDs) through a hydrothermal synthesis route. These g-CDs exhibit effective antibacterial activity and can also optically sense pH, indicating that this compound can be instrumental in creating multifunctional nanomaterials (Hou et al., 2017).

Enzyme Catalytic Activities

Research has identified the essential role of certain amino acids like His-404 and His-405 in the enzyme catalytic activities of bacterial indole-3-acetyl-L-aspartic acid hydrolase, highlighting the specificity and importance of Asp-4058 in biochemical processes (Chou et al., 2004).

Drug Delivery Systems

This compound has been explored for its potential in drug delivery systems. A study synthesized oligopeptides consisting of Asp conjugated with a fluorescent probe, which were selectively distributed to the bone in mice, suggesting that acidic oligopeptide, including Asp, may be useful for targeted drug delivery (Sekido et al., 2001).

properties

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N4O2.ClH/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13;/h2-9H,1H3,(H,26,27);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUYZACYZSOZCV-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952510-14-4
Record name Asp-4058 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952510144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-4058 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q305243EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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